3-nitro-1-phenoxydibenzo[b,f]oxepine
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Overview
Description
3-nitro-1-phenoxydibenzo[b,f]oxepine is a compound with notable characteristics and applications in synthetic chemistry. Its relevance stems from its structural uniqueness and potential in pharmaceuticals.
Synthesis Analysis
The synthesis of 3-nitro-1-phenoxydibenzo[b,f]oxepine and related compounds involves complex reactions including intramolecular displacement, nucleophilic substitution, and alkylation. For instance, Samet et al. (2005) discuss the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups (Samet et al., 2005).
Molecular Structure Analysis
The molecular structure of 3-nitro-1-phenoxydibenzo[b,f]oxepine includes a seven-membered heterocycle. The nitro group in position 3 is noted for being the first to be displaced in reactions due to steric hindrances and other structural considerations, as highlighted by Samet et al. (2006) (Samet et al., 2006).
Chemical Reactions and Properties
3-nitro-1-phenoxydibenzo[b,f]oxepine undergoes various chemical reactions, including interactions with O- and S-nucleophiles and potential transformations involving carbon-carbon triple bonds as described by Ren et al. (2014) (Ren et al., 2014).
Physical Properties Analysis
The physical properties of 3-nitro-1-phenoxydibenzo[b,f]oxepine derivatives have been studied using methods like crystallography, which helps in understanding their conformation and bonding characteristics, as shown by Bandoli and Nicolini (1982) (Bandoli & Nicolini, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various nucleophiles, are crucial for understanding the synthesis and applications of 3-nitro-1-phenoxydibenzo[b,f]oxepine. Research such as that by Samet et al. (2005) and Ren et al. (2014) offers insights into these aspects (Samet et al., 2005); (Ren et al., 2014).
properties
IUPAC Name |
2-nitro-4-phenoxybenzo[b][1]benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-21(23)15-12-19(24-16-7-2-1-3-8-16)17-11-10-14-6-4-5-9-18(14)25-20(17)13-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLETZTYCMPLIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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